

solubility of 3-Fluoro-2-iodoanisole in organic solvents

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Compound of Interest

Compound Name: **3-Fluoro-2-iodoanisole**

Cat. No.: **B2814967**

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An In-Depth Technical Guide to the Solubility of **3-Fluoro-2-iodoanisole** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-Fluoro-2-iodoanisole** (CAS No: 7079-54-1), a key intermediate in pharmaceutical synthesis and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document delivers a robust predictive framework grounded in fundamental physicochemical principles and the behavior of analogous structures. More critically, it equips researchers, scientists, and drug development professionals with a detailed, field-proven experimental protocol for the accurate determination of its solubility in a diverse range of organic solvents. The guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of 3-Fluoro-2-iodoanisole

3-Fluoro-2-iodoanisole is a halogenated aromatic compound featuring a methoxy group, a fluorine atom, and an iodine atom on a benzene ring. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis, particularly for introducing complex moieties through cross-coupling reactions. The fluorine atom can enhance metabolic stability

and binding affinity in drug candidates, while the iodine atom provides a reactive site for metal-catalyzed reactions.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. It governs every stage of development, from reaction solvent selection and optimization of reaction kinetics to purification, formulation, and ultimately, bioavailability in pharmaceutical contexts. This guide provides the foundational knowledge and practical tools to master the solubility profile of **3-Fluoro-2-iodoanisole**.

Physicochemical Profile and Its Implications for Solubility

The molecular structure of **3-Fluoro-2-iodoanisole** dictates its interactions with various solvents. Key properties are summarized below.

Property	Value	Source
CAS Number	7079-54-1	
Molecular Formula	C ₇ H ₆ FIO	
Molecular Weight	252.02 g/mol	
Appearance	Liquid	
Density	1.859 g/mL at 25 °C	

The structure combines several features that influence solubility:

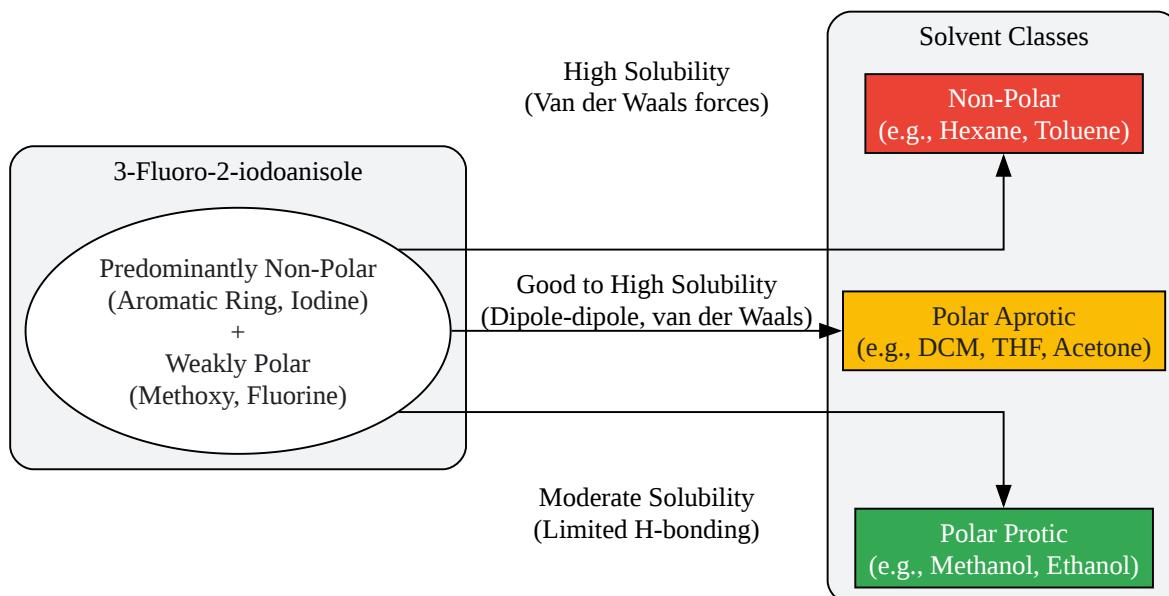
- **Aromatic Ring:** The core benzene ring is hydrophobic and non-polar, favoring interactions with non-polar solvents through π -stacking and van der Waals forces.
- **Methoxy Group (-OCH₃):** The ether linkage introduces a polar element and a hydrogen bond acceptor site, potentially increasing solubility in polar solvents.^[1] However, its contribution is modest compared to stronger hydrogen-bonding groups.
- **Halogen Atoms (F, I):** Both fluorine and iodine are electronegative, but their primary effect on solubility in organic solvents is to increase the molecule's size and polarizability.

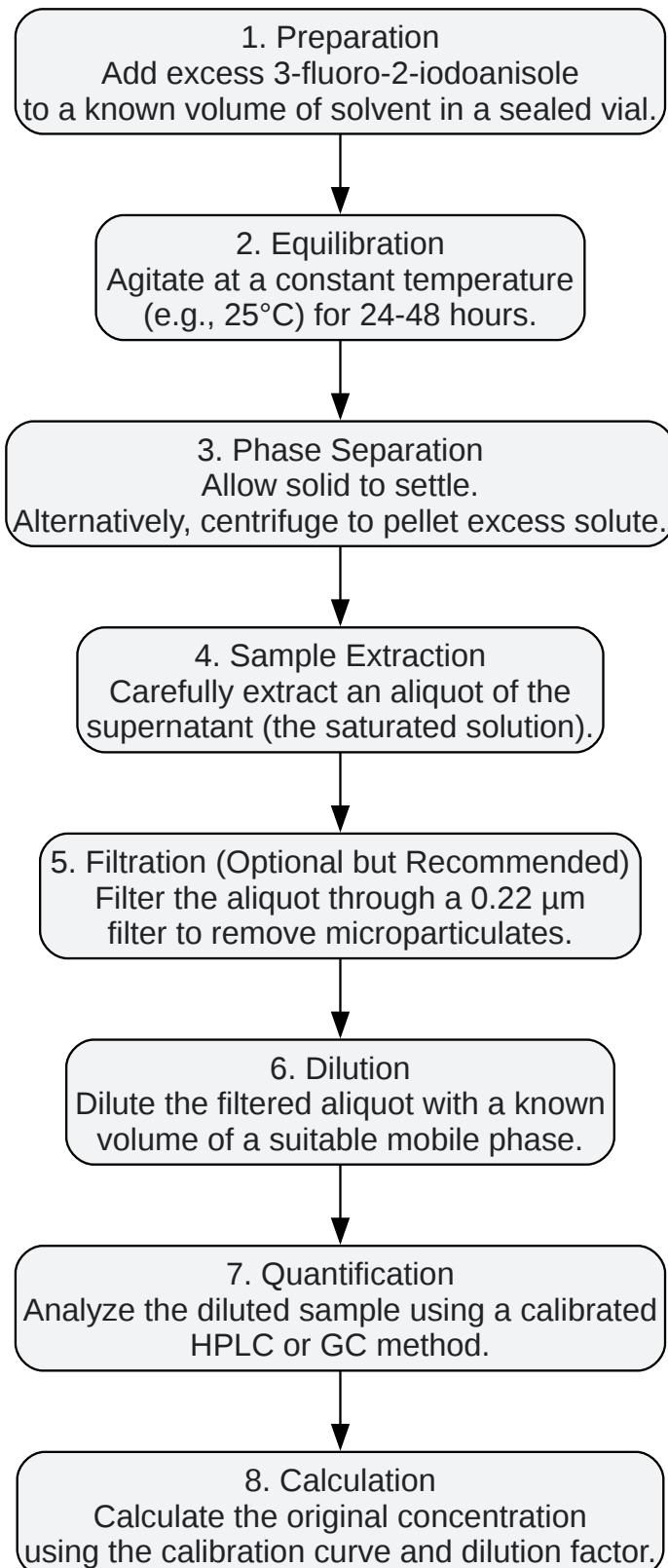
Halogenation generally decreases aqueous solubility and vapor pressure compared to the parent non-halogenated compound.[2][3]

Based on these features, a predictive solubility profile can be established.

Predictive Solubility Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.



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